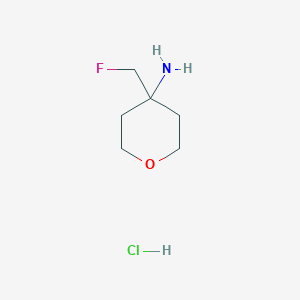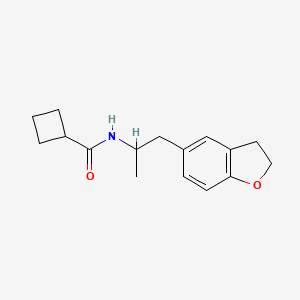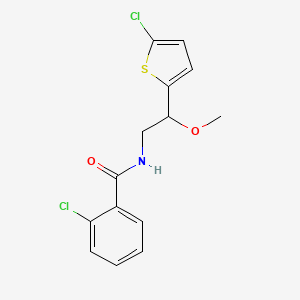
2-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide, also known as TCB-2, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in 2006 by a group of researchers at the University of California, Davis. TCB-2 has been found to have potential applications in scientific research due to its unique structure and pharmacological properties.
Scientific Research Applications
Enantioselective Synthesis and Organic Chemistry Applications
Research on compounds structurally related to 2-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide has demonstrated significant applications in enantioselective synthesis. For instance, the use of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate has shown promise in allowing the addition of Grignard reagents to achieve specific enantioselective syntheses (Calvez, Chiaroni, & Langlois, 1998). This research underscores the potential of using specific benzamide derivatives as key intermediates or catalysts in the synthesis of complex organic molecules, which could be pivotal in pharmaceutical synthesis.
Supramolecular Chemistry and Material Science
In the realm of supramolecular chemistry and material science, research involving compounds with benzamide groups, similar to the compound , has revealed intriguing packing motifs. For example, the structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide showcased a novel organization motif with π-stack surrounded by a triple helical network of hydrogen bonds, suggestive of new modes of organization for some columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999). This insight highlights the compound's potential application in the development of new materials with specific optical or electronic properties.
Antimicrobial Activity
There has been significant interest in benzamide derivatives for their potential antimicrobial properties. Research into similar compounds has identified new molecules with promising antibacterial and antifungal activities, suggesting that derivatives of this compound could also be explored for antimicrobial applications (Naganagowda & Petsom, 2011). These findings indicate the potential for these compounds to be developed into new classes of antimicrobial agents, addressing the ongoing challenge of antibiotic resistance.
Antihyperglycemic Agents
The exploration of benzamide derivatives has also extended into the search for new antihyperglycemic agents, with specific substitutions on the benzamide moiety showing efficacy in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999). This suggests that modifications to the this compound structure could yield new, potent antihyperglycemic compounds, contributing to the diverse therapeutic options for diabetes management.
properties
IUPAC Name |
2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-19-11(12-6-7-13(16)20-12)8-17-14(18)9-4-2-3-5-10(9)15/h2-7,11H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRQEASUIINKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-(2-(naphthalen-1-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2597499.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)
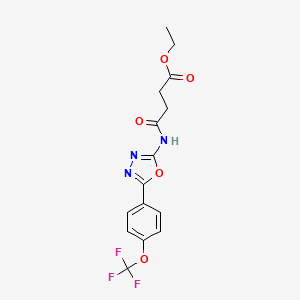
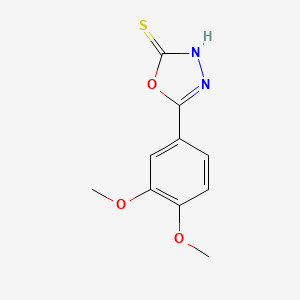

![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)
![(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2597505.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2597506.png)
![N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2597509.png)
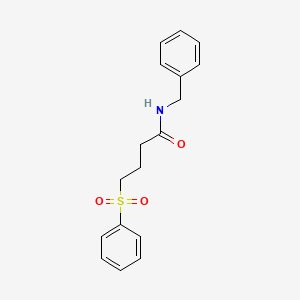

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2597519.png)
